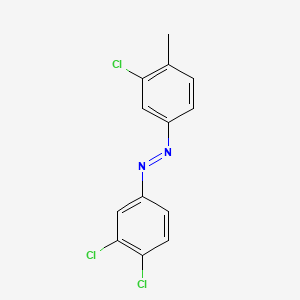
(3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene is an organic compound with the molecular formula C13H9Cl3N2 It is a diazene derivative, characterized by the presence of two phenyl rings substituted with chlorine and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene typically involves the diazotization of 3-chloro-4-methylaniline followed by coupling with 3,4-dichloroaniline. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
(3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the diazene group to amine groups.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which (3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene exerts its effects involves interactions with various molecular targets. The diazene group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to interact with nucleophilic sites in biological molecules, potentially leading to various biological effects.
相似化合物的比较
Similar Compounds
3,4-Dichloromethylphenidate: A stimulant drug with similar chlorine substitutions on the phenyl ring.
3,3’-Dichloro-4,4’-diamino diphenylmethane: Used in the synthesis of polymers and resins.
属性
CAS 编号 |
24219-79-2 |
|---|---|
分子式 |
C13H9Cl3N2 |
分子量 |
299.6 g/mol |
IUPAC 名称 |
(3-chloro-4-methylphenyl)-(3,4-dichlorophenyl)diazene |
InChI |
InChI=1S/C13H9Cl3N2/c1-8-2-3-9(6-12(8)15)17-18-10-4-5-11(14)13(16)7-10/h2-7H,1H3 |
InChI 键 |
MCYPQUKGNRUZCZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




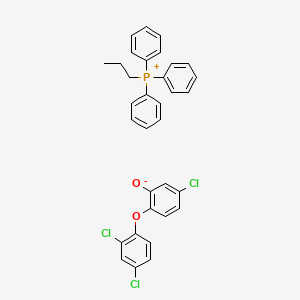



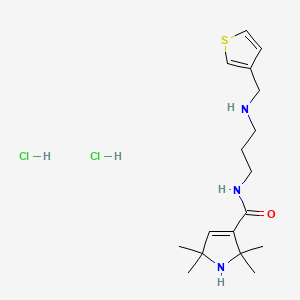
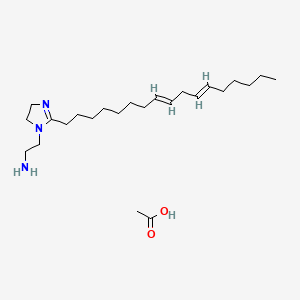
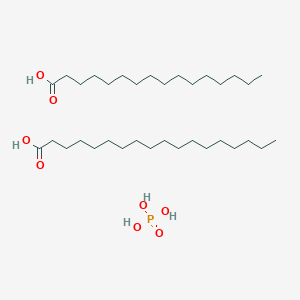
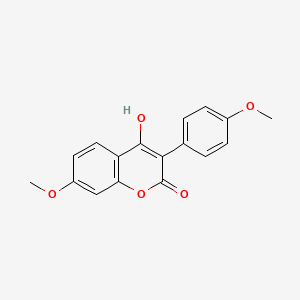
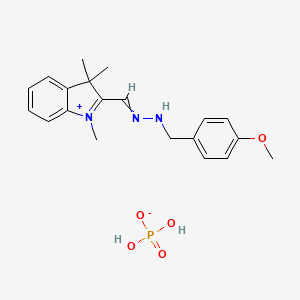


![2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12694009.png)
